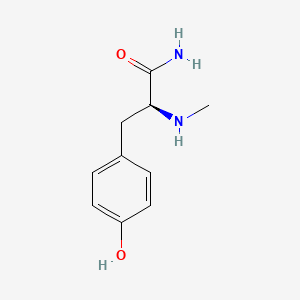

(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide

Description

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(10(11)14)6-7-2-4-8(13)5-3-7/h2-5,9,12-13H,6H2,1H3,(H2,11,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHOSEJPAXZFCB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide typically involves:

- Starting from p-hydroxyphenylpropionic acid or its derivatives.

- Conversion of the carboxylic acid to an amide via activation or direct amidation.

- Introduction of the methylamino group at the α-position with stereochemical control to obtain the (S)-enantiomer.

- Protection/deprotection steps to maintain the phenolic hydroxyl group integrity.

Preparation via Amidation of p-Hydroxyphenylpropionic Acid Derivatives

A notable method reported involves the synthesis of 3-(4-hydroxyphenyl)propanamide as a key intermediate, which can be further functionalized to the target compound.

- Starting Material: p-Hydroxyphenylpropionic acid.

- Activation: Conversion of the acid to an acid chloride using thionyl chloride (SOCl₂).

- Amidation: Reaction of the acid chloride with aqueous ammonia to form the corresponding amide.

- Advantages: This method replaces older protocols using nitrophenol and carbodiimide coupling agents, reducing cost and simplifying purification.

- Reaction Conditions: The reaction proceeds efficiently at low temperatures (0 °C) followed by stirring at room temperature.

- Yield and Efficiency: Yield improved from 75% to 84%, with reaction time reduced from 4.5 hours to 2 hours.

- Reference: Chinese patent CN104030941A details this method emphasizing cost-effectiveness and operational simplicity.

Stereoselective Introduction of the Methylamino Group

The chiral center at the α-position bearing the methylamino group requires enantioselective synthesis:

- Approach: Use of chiral starting materials or chiral catalysts to ensure (S)-configuration.

- Example: Enzymatic resolution or asymmetric synthesis from methyl (S)-2-amino-3-(4-substituted phenyl)propionate derivatives.

- Purification: Salt formation with organic or inorganic acids to enhance purity and stability.

- Industrial Relevance: Methods that avoid chromatographic purification and allow continuous feeding for scale-up have been patented, achieving >85% yield and >98% purity with isomer content below 0.5%.

- Reference: European patent EP4163271A1 describes a method for preparing methyl (S)-2-amino-3-(4-substituted phenyl)propionate salts with high stereochemical purity and process stability.

Amide Bond Formation via Coupling Reagents

For derivatives related to this compound, amide bond formation is often achieved through:

- Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

- Reaction: Coupling of the carboxylic acid derivative with methylamine or methylamino-containing amines.

- Alternative Methods: Azide coupling has been reported to be more efficient than DCC/NHS coupling, offering higher yields and simpler workup.

- Reaction Conditions: Typically performed in acetonitrile or similar solvents at room temperature for 12 hours.

- Reference: Research on related 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide derivatives provides insight into coupling strategies applicable to hydroxyphenyl analogues.

Protection and Functional Group Manipulation

- The phenolic hydroxyl group often requires protection during synthesis to prevent side reactions.

- Common protecting groups include methyl or benzyl ethers, which are removed after amide formation.

- Alternatively, mild reaction conditions are selected to avoid protection steps, especially when using selective reagents.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation from p-hydroxyphenylpropionic acid | Thionyl chloride, 0 °C to RT | - | Efficient activation step |

| 2 | Amidation with ammonia | Aqueous ammonia, 0 °C to RT, 2 h | 84 | Improved over older methods |

| 3 | Stereoselective methylamino introduction | Chiral synthesis or resolution, salt formation | >85 | High purity, industrial scale |

| 4 | Amide bond formation via coupling | DCC/NHS or azide coupling, RT, 12 h | Variable (up to 90) | Azide coupling preferred |

| 5 | Protection/deprotection of phenol | Methylation/benzylation, then deprotection | - | Optional depending on route |

Research Findings and Practical Considerations

- The use of thionyl chloride and ammonia water as both reactants and solvents simplifies the process and reduces costs significantly.

- Avoidance of carbodiimide reagents reduces by-products and eases purification.

- Continuous feeding and two-step reactions enable industrial scalability with high stereochemical control.

- Azide coupling methods provide superior yields and simpler workups compared to traditional carbodiimide methods.

- The phenolic hydroxyl group is crucial for biological activity and must be preserved throughout synthesis.

- Enantiomeric purity is critical for pharmacological efficacy; thus, methods ensuring (S)-configuration are preferred.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound can be synthesized through multi-step processes involving esterification, amidation, and stereochemical control.

Step 1: Formation of β-Alanine Intermediate

The reaction begins with 4-aminophenol (1 ) and methyl acrylate in 2-propanol or acrylic acid in water under reflux to form intermediates like N-(4-hydroxyphenyl)-β-alanine methyl ester (2 ) (yields: 58–94%) .

Step 2: Hydrazide Formation

Intermediate 2 is converted to N-(4-hydroxyphenyl)-β-alanine hydrazide (3 ) via hydrazinolysis. This hydrazide serves as a versatile precursor for further functionalization .

Step 3: Amidation and Stereochemical Control

A patent describes a two-step amidation process:

-

Activation with Thionyl Chloride :

p-Hydroxyphenylpropionic acid reacts with thionyl chloride to form the acid chloride. -

Ammonolysis :

The acid chloride is treated with concentrated ammonia to yield 3-(4-hydroxyphenyl)propanamide. Adjusting reaction conditions (e.g., chiral catalysts) could achieve the (S)-enantiomer .

Hydrazone Formation

Hydrazide 3 reacts with aromatic/heterocyclic aldehydes (e.g., benzaldehyde, furfural) to form hydrazones (7–16 ) (Scheme 2, ).

Reaction Conditions :

-

Solvent: Methanol

-

Temperature: Reflux (65–70°C)

-

Yield: 70–89%

Key Observations :

-

Hydrazones exist as E/Z isomer mixtures (65:35 ratio) due to restricted rotation around the CONH bond .

-

NMR data confirm azomethine (N=CH) proton shifts between δ 8.2–8.5 ppm .

Heterocyclic Derivatives

-

Pyrazole Synthesis :

Hydrazide 3 reacts with 2,5-hexanedione in acetic acid to yield dimethylpyrazole derivatives (17 ) . -

Oxadiazole Formation :

Condensation with carbonyl compounds (e.g., isatin) produces oxadiazole derivatives (18 ) .

Stereochemical Considerations

While the sources do not explicitly address enantioselective synthesis of the (S)-isomer, chiral resolution methods (e.g., chiral chromatography or enzymatic resolution) are implied for isolating the desired enantiomer. The methylamino group’s stereochemistry likely influences bioactivity, necessitating stringent enantiomeric control during synthesis.

Comparative Reaction Efficiency

The table below compares synthetic methods for key intermediates:

Stability and Reactivity Insights

-

Acid Sensitivity : The phenolic -OH group necessitates protection (e.g., acetylation) during reactions with acidic reagents .

-

Thermal Stability : Hydrazones decompose above 200°C, limiting high-temperature applications .

Critical Analysis of Synthetic Challenges

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide exhibit varying degrees of antimicrobial activity against multidrug-resistant bacterial strains, including those identified by the World Health Organization as high-priority pathogens. For instance:

- Minimum inhibitory concentrations (MICs) against Escherichia coli and Klebsiella pneumoniae range from 16 to 64 µg/mL .

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds derived from this compound. These compounds have shown structure-dependent activity against non-small cell lung cancer cells (A549), with some derivatives exhibiting cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Industrial Applications

In the industrial sector, this compound serves as a building block for the synthesis of more complex molecules and specialty chemicals. Its utility as an intermediate in pharmaceutical production highlights its significance in drug development processes.

Case Study 1: Antimicrobial Screening

A study screened a library of amino acid derivatives containing the 4-hydroxyphenyl moiety against ESKAPE pathogens, demonstrating significant antimicrobial activity for several derivatives. The findings support the potential use of these compounds as foundational platforms for novel antimicrobial agents targeting drug-resistant strains .

Case Study 2: Anticancer Activity

Research involving A549 lung cancer cells revealed that certain derivatives of this compound exhibited notable cytotoxicity, suggesting their potential as anticancer therapeutics. Comparative studies with established drugs indicated promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Impact of Amino Substituents: The methylamino group in the target compound provides optimal μ-opioid receptor binding compared to bulkier substituents (e.g., dimethylamino in FH184). Steric hindrance in FH184 reduces receptor activation efficiency . Replacement with a pyrrolidinyl group (Compound 316, ) shifts activity toward non-opioid targets, likely due to altered hydrogen-bonding patterns.

Role of the 4-Hydroxyphenyl Group :

- The hydroxyl group is critical for receptor interaction. Analogs with methoxy () or nitro groups () show reduced affinity due to weaker hydrogen bonding or electronic effects.

Pharmacokinetic Properties :

Biological Activity

(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide, a compound with notable structural features, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a 4-hydroxyphenyl moiety, which is known for its versatile biological interactions. The compound's structure allows it to engage in various chemical reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent research has highlighted the antimicrobial efficacy of derivatives related to this compound against multidrug-resistant pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2 | Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| 3 | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| 4 | Candida auris | 8 - 64 |

| 5 | Gram-negative pathogens | 8 - 64 |

These findings indicate that certain derivatives exhibit significant antimicrobial activity, particularly against the ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines demonstrated variable cytotoxicity when compared to standard chemotherapeutics like doxorubicin. The following table illustrates the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | Not significant |

| 2 | A549 | 86.1 |

| 3 | HeLa | 7.01 |

| 4 | MCF-7 | 14.31 |

The data suggest that while some derivatives show promising anticancer activity, others may require further optimization to enhance their efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. The introduction of various substituents on the phenolic ring has been shown to modulate both antimicrobial and anticancer activities. For instance, compounds with additional hydroxyl or methoxy groups generally exhibited improved activity profiles against selected pathogens and cancer cell lines .

Case Studies

- Study on Antimicrobial Properties : A recent study synthesized a series of amino acid derivatives featuring the 4-hydroxyphenyl moiety and evaluated their activity against drug-resistant strains. The results indicated that specific modifications led to enhanced potency against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, revealing that certain derivatives could significantly reduce cell viability compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide?

- Methodology : Amidation reactions using hydroxyphenyl precursors (e.g., 3-(4-hydroxyphenyl)propanamide derivatives) are foundational. For example, coupling methylamino groups to the propanamide backbone via activated esters or carbodiimide-mediated reactions can achieve the target structure. Optimization of solvent systems (e.g., DMF or THF) and temperature (20–60°C) improves yield .

- Characterization : Post-synthesis, confirm stereochemical purity using chiral HPLC or polarimetry, as enantiomeric integrity is critical for bioactivity studies .

Q. How is the structural identity of this compound validated in research settings?

- Techniques :

- 1H/13C NMR : Assign peaks for the hydroxyphenyl aromatic protons (δ 6.5–7.2 ppm), methylamino protons (δ 2.3–2.8 ppm), and amide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 223.12) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for analogous propanamide derivatives .

Q. What are the primary biological targets investigated for this compound?

- Applications : Studies focus on enzyme inhibition (e.g., tyrosine hydroxylase) and receptor binding (e.g., opioid or adrenergic receptors) due to the hydroxyphenyl and methylamino motifs. In vitro assays using recombinant enzymes or cell lines overexpressing targets are standard .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Strategies :

- Chiral Auxiliaries : Use (S)- or (R)-configured catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during amide bond formation .

- Kinetic Resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures in chiral solvents to enrich the (S)-enantiomer .

Q. What computational approaches predict the compound’s reactivity and binding modes?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., hydroxyphenyl oxygen for hydrogen bonding) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with μ-opioid receptors) to guide mutagenesis studies .

- QSPR Models : Correlate quantum parameters (e.g., Fukui indices) with experimental bioactivity to design analogs with enhanced potency .

Q. How to address discrepancies in reported biological activity data?

- Troubleshooting :

- Assay Variability : Standardize protocols for cell viability (e.g., MTT vs. ATP-based assays) and receptor affinity (radioligand vs. fluorescence polarization) .

- Metabolic Stability : Assess compound degradation in human liver microsomes to clarify discrepancies between in vitro and in vivo results .

- Batch Consistency : Verify enantiomeric ratios (ER > 99:1) using chiral chromatography, as impurities can skew activity .

Q. What strategies enhance metabolic stability for in vivo studies?

- Approaches :

- Prodrug Design : Mask the hydroxyphenyl group with acetyl or glycosyl moieties to reduce Phase II metabolism .

- Isotope Labeling : Use deuterated methylamino groups to slow oxidative deamination by CYP450 enzymes .

- Co-administration : Pair with CYP inhibitors (e.g., ketoconazole) to prolong half-life in pharmacokinetic studies .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.